molecular formula C13H8BrF2N5O2 B6567888 5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide CAS No. 946276-98-8

5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide

Cat. No. B6567888
CAS RN: 946276-98-8
M. Wt: 384.14 g/mol
InChI Key: SMMJCJUTGOYQGZ-UHFFFAOYSA-N
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Description

The compound is a furan derivative with a bromine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide is further substituted with a tetrazole ring, which is known for its role in various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom could be involved in various substitution reactions, and the carboxamide and tetrazole groups could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties would be influenced by factors such as the presence of polar groups and the overall shape of the molecule .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It connects chemically diverse fragments under mild conditions. The success of SM coupling lies in the use of organoboron reagents, which are environmentally benign and readily available. Specifically, the brominated furan-2-carboxamide could serve as an organoboron reagent in SM coupling reactions, leading to the synthesis of complex molecules with diverse functionalities .

Antibacterial Activity

In 2020, researchers designed and synthesized a series of nitrofurantoin analogues containing furan and pyrazole scaffolds. Among these, compounds with the furan-2-carboxamide motif exhibited interesting antibacterial activity. Further exploration of this class of compounds could yield novel antibiotics .

Fluorinated Biaryl Derivatives

The 3,4-difluorophenylboronic acid, a close relative of our compound, is used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reactions. These derivatives find applications in materials science, pharmaceuticals, and agrochemicals .

Detection of Explosives

While not directly related to our compound, boron-containing derivatives have been explored for detecting explosives. Conjugated fluorodiazaborinines, prepared from boron compounds, exhibit fluorescence changes upon interaction with explosives. This area of research could inspire novel applications for our compound .

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces, which are common modes of interaction for organic compounds .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other aromatic compounds, it may interact with enzymes or receptors that recognize and bind to aromatic structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without specific information on this compound’s targets and mode of action, it’s challenging to discuss how environmental factors might influence its action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its potential uses. This could involve in vitro and in vivo studies to determine its effects on cells or organisms .

properties

IUPAC Name

5-bromo-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2N5O2/c14-11-4-3-10(23-11)13(22)17-6-12-18-19-20-21(12)7-1-2-8(15)9(16)5-7/h1-5H,6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMJCJUTGOYQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide

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